molecular formula C12H21NO4 B1323241 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid CAS No. 565456-75-9

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No. B1323241
CAS RN: 565456-75-9
M. Wt: 243.3 g/mol
InChI Key: CXKVEJHPQAZLCY-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for N-protected amino acids . The compound you’re asking about is a Boc-protected amino acid with a cyclobutyl group attached.


Molecular Structure Analysis

The molecular structure of a Boc-protected amino acid typically includes a carbonyl group (C=O), an amino group (NH2), and a tert-butyl group (C(CH3)3) attached to the carbonyl carbon . The specific structure of “2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid” would also include a cyclobutyl group.


Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions. For instance, they have been used in dipeptide synthesis with commonly used coupling reagents . The Boc group can be removed under acidic conditions, revealing the protected amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid” would depend on its specific structure. Boc-protected amino acids are generally stable under basic conditions but react under acidic conditions to remove the Boc group .

Scientific Research Applications

Photosensitive Peptide Synthesis

The compound can be incorporated into peptides to create photosensitive peptides. These peptides are interesting as building units in light-sensitive supramolecular systems, potentially leading to new smart drugs and materials. The ability to control peptide structures with light opens up new avenues for research and application .

Molecular Photoswitches

It serves as a precursor for diarylethene (DAE) amino acids, which are used in the preparation of photoactive molecules. DAE molecular photoswitches are incorporated into peptides, impacting their bioactivity and ability to self-assemble due to light-induced structural changes .

Recovery and Recycling

The compound’s derivatives, when used as ionic liquids, have shown potential in recovery and recycling applications. This could lead to more sustainable practices in chemical processes and reduce waste .

Optimization of Synthesis Processes

Studies have focused on optimizing the conditions for synthesizing Boc derivatives of amino acids, aiming to improve the yield and efficiency of the process. This has implications for industrial-scale production and cost-effectiveness .

Mechanism of Action

The mechanism of action of a Boc-protected amino acid in a chemical reaction would depend on the specific reaction. In peptide synthesis, for example, the Boc group protects the amino group from reacting until it is removed, allowing for controlled peptide bond formation .

Future Directions

The use of Boc-protected amino acids and their derivatives continues to be an active area of research, particularly in the field of peptide synthesis . Future directions may include the development of new synthetic methods and applications in drug discovery.

properties

IUPAC Name

3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKVEJHPQAZLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634979
Record name N-(tert-Butoxycarbonyl)-3-cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

CAS RN

565456-75-9
Record name N-(tert-Butoxycarbonyl)-3-cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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